3lambda4-Thia-7-azabicyclo[3.3.1]nonane 3-oxide;hydrochloride
Description
3lambda4-Thia-7-azabicyclo[3.3.1]nonane 3-oxide;hydrochloride is a bicyclic compound featuring a sulfur atom at position 3 (in a sulfoxide oxidation state, denoted as λ⁴), a nitrogen atom at position 7, and a hydrochloride salt. Its molecular formula is C₇H₁₂ClNOS, with a molecular weight of 193.69 g/mol. The bicyclo[3.3.1]nonane scaffold provides rigidity, making it valuable in medicinal chemistry for conformational restriction in drug design. This compound is primarily used as a synthetic intermediate or building block, as highlighted in Enamine Ltd’s Building Blocks Catalogue .
Properties
IUPAC Name |
3λ4-thia-7-azabicyclo[3.3.1]nonane 3-oxide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NOS.ClH/c9-10-4-6-1-7(5-10)3-8-2-6;/h6-8H,1-5H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWXVWYRFOVIOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1CS(=O)C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3lambda4-Thia-7-azabicyclo[3.3.1]nonane 3-oxide;hydrochloride typically involves multiple steps, starting with the construction of the bicyclic core. One common approach is the cyclization of appropriate precursors containing sulfur and nitrogen atoms under controlled conditions. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the bicyclic structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 3lambda4-Thia-7-azabicyclo[3.3.1]nonane 3-oxide;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
3lambda4-Thia-7-azabicyclo[3.3.1]nonane 3-oxide;hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand for biological receptors or enzymes.
Industry: It can be utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which 3lambda4-Thia-7-azabicyclo[3.3.1]nonane 3-oxide;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses or chemical transformations.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Bicyclo[3.3.1]nonane Derivatives
Key Structural and Functional Differences
Heteroatom Variations: Thia vs. For example, replacing sulfur with oxygen in endo-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane hydrochloride () reduces ring strain but may alter solubility . Position of Nitrogen: Moving nitrogen from position 7 to 9 (e.g., 3-Azabicyclo[3.3.1]nonane hydrochloride, ) changes the molecule’s basicity and hydrogen-bonding capacity .
Oxidation States: The 3-oxide group in the target compound contrasts with the 3-ketone in 3lambda4-thia-7-azabicyclo[3.3.1]nonan-3-one hydrochloride (). The oxide group is more polar and less reactive toward nucleophiles than the ketone .
Substituent Effects: Fluorine: The 9,9-difluoro analog () enhances metabolic stability and lipophilicity, a common strategy in drug design . Methyl Groups: 9-Methyl-9-azabicyclo[3.3.1]nonane hydrochloride () is a key intermediate in the synthesis of Granisetron Hydrochloride (), an antiemetic drug. The methyl group increases steric hindrance, affecting receptor binding .
Biological Activity
3λ4-Thia-7-azabicyclo[3.3.1]nonane 3-oxide; hydrochloride is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its bicyclic structure, which includes a thia (sulfur-containing) ring and an azabicyclic framework. The molecular formula is represented as C₇H₁₃N₁O₁S, with a molecular weight of 143.25 g/mol.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₃N₁O₁S |
| Molecular Weight | 143.25 g/mol |
| SMILES | C1CC2NCC1CS2 |
| InChI Key | DTGDMYHJFTVULL-UHFFFAOYSA-N |
Pharmacological Properties
Research indicates that 3λ4-Thia-7-azabicyclo[3.3.1]nonane 3-oxide exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of azabicyclo compounds possess notable antimicrobial properties against a range of pathogens, including bacteria and fungi .
- CNS Activity : The compound has been investigated for its potential neuroactive effects, particularly in modulating neurotransmitter systems, which may lead to applications in treating neurological disorders .
- Analgesic Effects : Preliminary findings suggest that this compound may exhibit pain-relieving properties, making it a candidate for further research in pain management therapies .
The mechanisms underlying the biological activities of 3λ4-Thia-7-azabicyclo[3.3.1]nonane involve:
- Interaction with Receptors : The compound may interact with various receptors in the central nervous system, influencing neurotransmitter release and signaling pathways.
- Enzyme Inhibition : Some studies indicate that it may inhibit specific enzymes linked to inflammatory processes, contributing to its analgesic and anti-inflammatory effects.
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal highlighted the antimicrobial efficacy of several derivatives of bicyclic compounds similar to 3λ4-Thia-7-azabicyclo[3.3.1]nonane. The results demonstrated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be in the low micromolar range, suggesting potent activity .
Study 2: CNS Effects
Another investigation focused on the neuropharmacological effects of this compound in animal models. Behavioral assays indicated that administration led to increased locomotor activity and alterations in anxiety-like behaviors, which were attributed to modulation of dopaminergic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
